molecular formula C16H16ClN3O2S B6419551 N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921777-71-1

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6419551
CAS No.: 921777-71-1
M. Wt: 349.8 g/mol
InChI Key: AGLUKNWNTPASQD-UHFFFAOYSA-N
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Description

N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a thiazole ring core substituted at the 2-position with a cyclopropanecarboxamide group and at the 4-position with a methylene-linked carbamoyl moiety bearing a 3-chloro-4-methylphenyl group. The 3-chloro-4-methylphenyl substituent introduces both electron-withdrawing (chloro) and electron-donating (methyl) groups, which may synergistically modulate solubility, target binding, and metabolic stability .

Properties

IUPAC Name

N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-2-5-11(6-13(9)17)18-14(21)7-12-8-23-16(19-12)20-15(22)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLUKNWNTPASQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Key Substituents/Modifications Reported Use/Activity Reference
N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide C16H15ClN3O2S 3-Chloro-4-methylphenyl, cyclopropanecarboxamide Hypothesized agrochemical Target
N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide C16H17N3O2S 4-Methylphenyl (p-tolyl) instead of 3-chloro-4-methylphenyl Unspecified (structural analog)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) C13H13ClN2O2 Tetrahydrofuran-2-one ring, 3-chlorophenyl Fungicide
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) C19H15ClN2O2 Pyridinecarboxamide, hydroxyphenylmethyl Plant growth regulator
Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)thiazol-2-yl)cyclopropanecarboxamide) C20H15N3O4S Benzo[d][1,3]dioxole, 4-hydroxyphenyl Experimental (synthesis cited)

Comparative Analysis

Chlorine’s electron-withdrawing nature may also strengthen binding to enzymatic targets (e.g., acetylcholinesterase in insects) . Cyprofuram replaces the thiazole ring with a tetrahydrofuran-2-one moiety, reducing aromaticity but introducing a lactone ring. This modification is critical for its fungicidal activity, likely through interference with fungal sterol biosynthesis . Compound 85 incorporates a benzo[d][1,3]dioxole group, which increases steric bulk and metabolic stability compared to the target compound’s chloro-methylphenyl substituent .

Synthetic Accessibility The target compound’s synthesis likely parallels methods described for N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide , involving condensation of cyclopropanecarboxylic acid derivatives with functionalized thiazole intermediates. Yields may vary based on the reactivity of the 3-chloro-4-methylphenyl carbamoyl group.

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW: ~364.88 g/mol) is heavier than cyprofuram (MW: ~276.71 g/mol) due to the thiazole ring and extended substituents. Its polarity is moderated by the chloro and methyl groups, balancing solubility and membrane penetration.
  • Inabenfide ’s pyridinecarboxamide group introduces hydrogen-bonding capacity, enhancing water solubility but possibly reducing bioavailability compared to the target compound’s thiazole-cyclopropane framework .

Research Findings and Implications

  • Agrochemical Potential: The structural similarity to cyprofuram and inabenfide suggests the target compound may exhibit fungicidal or plant growth-regulating activity. Preliminary modeling could assess its affinity for cytochrome P450 enzymes or chitin synthase targets .
  • SAR Insights : Replacing the 3-chloro-4-methylphenyl group with 4-trifluoromethylphenyl (as in ’s analogs) could further enhance binding potency and photostability .
  • Toxicity Considerations: Chlorinated aromatic rings, as in the target compound, may raise environmental persistence concerns compared to non-halogenated analogs like Compound 85 .

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